Myricanol

概要

説明

ミリカノールは、環状ジアリールヘプタノイド類に属する天然化合物です。主に、ミリカ属植物(例えば、ワックスベリー(Myrica cerifera)やミリカ・ルブラ(Myrica rubra))の樹皮に含まれています。 ミリカノールは、抗炎症作用、抗がん作用、神経保護作用など、様々な生物活性を持つことから、注目を集めています .

2. 製法

合成経路と反応条件: ミリカノールの合成には、複数の段階が必要となります。注目すべき合成経路の一つは、市販されている2,3-ジメトキシフェノールと3-(4-ベンジルオキシフェニル)プロパノエートから始まるものです。 主なステップには、線状ジアリールヘプタノイド中間体を生成するクロスメタセシスと、困難なマクロサイクルを生成する鈴木・宮浦カップリング反応が含まれます . この合成経路は、9段階で4.9%の総合収率を達成しています .

工業的生産方法: ミリカノールの工業的生産方法は、その複雑な構造と合成の難しさから、あまり文書化されていません。合成有機化学の進歩により、将来、より効率的な生産方法が開発される可能性があります。

3. 化学反応の分析

反応の種類: ミリカノールは、酸化、還元、置換反応など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: ミリカノールは、酸性条件下で過マンガン酸カリウムまたは三酸化クロムなどの試薬を用いて酸化することができます。

還元: ミリカノールの還元は、水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの試薬を用いて行うことができます。

置換: ミリカノールを含む置換反応は、ハロゲンまたは求核試薬などの試薬を適切な条件下で用いて行うことがよくあります。

生成される主な生成物: これらの反応から生成される主な生成物は、使用した特定の条件と試薬によって異なります。 例えば、酸化によってヒドロキシル化誘導体が生成され、還元によって官能基が変化したミリカノールの還元型が生成される可能性があります .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of myricanol involves multiple steps. One notable synthetic route starts from commercially available 2,3-dimethoxyphenol and methyl 3-(4-benzyloxyphenyl)propanoate. The key steps include a cross-metathesis to obtain a linear diarylheptanoid intermediate and a Suzuki–Miyaura domino reaction to generate the challenging macrocycle . This synthetic route achieves an overall yield of 4.9% over nine steps .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its complex structure and the challenges associated with its synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.

化学反応の分析

Types of Reactions: Myricanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound often use reagents like halogens or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound with altered functional groups .

科学的研究の応用

Anticancer Properties

Myricanol has been extensively studied for its potential as an anticancer agent. Research indicates that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Lung Adenocarcinoma

A study investigated the effects of this compound on lung adenocarcinoma A549 xenografts in nude mice. The results showed that this compound significantly inhibited tumor growth in a dose-dependent manner:

- Tumor Inhibition Rate (TIR) : Ranged from 14.9% to 38.5% across different doses (10 mg/kg to 40 mg/kg).

- Mechanism : this compound upregulated pro-apoptotic markers (Bax) and downregulated anti-apoptotic markers (Bcl-2, VEGF, HIF-1α, survivin) .

| Dose (mg/kg) | TIR (%) | Bax Expression | Bcl-2 Expression |

|---|---|---|---|

| 10 | 14.9 | Upregulated | Downregulated |

| 20 | 25.5 | Upregulated | Downregulated |

| 40 | 38.5 | Upregulated | Downregulated |

These findings suggest that this compound could be a promising candidate for lung cancer therapy.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties by inhibiting pathways involved in vascular smooth muscle cell proliferation and migration.

Case Study: Vascular Smooth Muscle Cells

In vitro studies demonstrated that this compound inhibited the proliferation and migration of vascular smooth muscle cells induced by platelet-derived growth factor-BB (PDGF-BB). The mechanism involved suppression of PDGF receptor phosphorylation and downstream signaling pathways:

- Inhibition of PDGF-BB Induced Pathways : this compound reduced phosphorylation levels of PDGFRβ, PLCγ1, Src, and MAPKs.

- In Vivo Effects : this compound also suppressed intimal hyperplasia in a mouse model after carotid artery ligation .

| Parameter | Effect |

|---|---|

| PDGFRβ Phosphorylation | Decreased |

| NF-kB Translocation | Inhibited |

| Intimal Hyperplasia | Suppressed |

These results indicate potential applications in treating coronary atherosclerosis.

Neuroprotective Effects

This compound has shown promise in protecting against neurodegenerative diseases by scavenging reactive oxygen species.

Case Study: Neuroprotection Against Oxidative Stress

Research demonstrated that this compound could reduce neurotoxicity induced by reactive dicarbonyl compounds:

- Cell Model : N2a cells exposed to hydrogen peroxide showed reduced cytotoxicity with this compound pretreatment.

- Mechanism : this compound helped restore redox homeostasis .

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| This compound | 85 |

These findings suggest that this compound may serve as a therapeutic agent for neurodegenerative conditions.

Antimicrobial Activity

This compound has been identified as an effective inhibitor of bacterial virulence factors.

Case Study: Inhibition of Salmonella Type III Secretion System

A study highlighted this compound's ability to inhibit the type III secretion system (T3SS) of Salmonella enterica:

- Mechanism : this compound interfered with the DNA-binding activity of HilD, a key regulator of T3SS.

- Effect on Invasion : It significantly reduced the invasion of Salmonella into mammalian cells without affecting bacterial growth .

| Assay | Result |

|---|---|

| T3SS Activity | Inhibited |

| Bacterial Growth | No significant change |

This suggests potential applications in developing new antimicrobial therapies.

作用機序

ミリカノールは、様々な分子標的と経路を通じてその効果を発揮します:

サーチュイン1の活性化: ミリカノールは、炎症性シグナル経路と酸化ストレスの調節に重要な役割を果たすサーチュイン1(SIRT1)の強力な活性化物質として作用します.

核因子κB経路: ミリカノールは、核因子κB(NF-κB)経路の活性化を阻害し、炎症性サイトカインの発現を抑制します.

ミトゲン活性化プロテインキナーゼ経路: ミリカノールは、ミトゲン活性化プロテインキナーゼ(MAPK)経路も調節し、抗炎症作用にさらに貢献します.

類似化合物との比較

ミリカノールは、ミリカノンや12-ヒドロキシミリカノンなどの他の環状ジアリールヘプタノイドと構造的に類似しています . ミリカノールは、タウタンパク質レベルを低下させるユニークな能力と強力なSIRT1活性化作用を持つため、これらの化合物とは異なります .

類似化合物:

- ミリカノン

- 12-ヒドロキシミリカノン

- ポーション

- (+)-S-ミリカノールグルコシド

- ミリカノールトリアセテート

- ミリカナニンA

- アルヌスジオール

- アルヌソン

- カルピノンジオールB

ミリカノールの明確な生物活性と複雑な合成は、様々な研究分野において注目すべき化合物となっています。

生物活性

Myricanol, a natural compound derived from the plant Myrica nagi, has garnered attention for its diverse biological activities, particularly in the fields of oncology, muscle health, and metabolic regulation. This article synthesizes current research findings on this compound's biological effects, mechanisms of action, and potential therapeutic applications.

Anticancer Properties

Mechanism of Action

this compound exhibits significant anticancer activity, particularly against lung adenocarcinoma. A study demonstrated that this compound induces apoptosis in A549 xenografts in nude mice. The treatment resulted in a dose-dependent decrease in tumor volume and weight, with notable upregulation of pro-apoptotic markers such as Bax and downregulation of anti-apoptotic markers like Bcl-2 and VEGF .

Table 1: Effects of this compound on Tumor Growth

| Treatment Dose (mg/kg) | Tumor Volume Reduction (%) | Apoptotic Cells Increase (%) |

|---|---|---|

| 10 | 14.9 | Significant |

| 20 | 25.5 | Significant |

| 40 | 39.4 | Highly Significant |

Case Study

In a controlled experiment, this compound was administered at varying doses (10, 20, and 40 mg/kg) over a period of 12 days. Results indicated that the highest dose significantly inhibited tumor growth compared to the vehicle group, suggesting its potential as an anticancer agent .

Muscle Health and Metabolic Regulation

Skeletal Muscle Protection

this compound has been identified as an activator of SIRT1, which plays a crucial role in protecting skeletal muscle from dexamethasone-induced atrophy. In studies involving C57BL/6 mice, this compound administration (5 mg/kg) significantly reduced muscle mass loss and improved grip strength compared to control groups .

Table 2: this compound Effects on Muscle Mass and Strength

| Parameter | Dexamethasone Group | This compound Group |

|---|---|---|

| Quadriceps Mass (%) | 1.18 ± 0.06 | 1.36 ± 0.02 |

| Grip Strength (g) | 70.90 ± 4.59 | 120.58 ± 7.93 |

| Swimming Exhaustive Time (s) | 48.80 ± 11.43 | 83.75 ± 15.19 |

Anti-Inflammatory and Anti-Infectious Properties

This compound has also shown promise as an anti-infectious agent by inhibiting the Type III secretion system (T3SS) of Salmonella enterica. This inhibition prevents bacterial invasion into host cells without affecting bacterial growth, highlighting this compound's potential in treating infections .

Metabolic Effects

Recent studies indicate that this compound enhances insulin sensitivity and reduces adiposity by modulating skeletal muscle-adipose tissue interactions. It activates AMP-activated protein kinase (AMPK), leading to increased mitochondrial function and reduced lipid accumulation in muscle cells . This suggests that this compound could be beneficial for managing obesity and insulin resistance.

特性

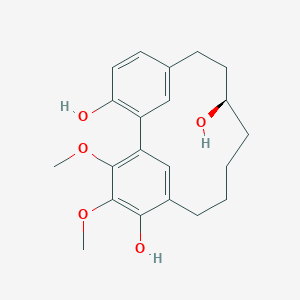

IUPAC Name |

(9R)-16,17-dimethoxytricyclo[12.3.1.12,6]nonadeca-1(17),2,4,6(19),14(18),15-hexaene-3,9,15-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-25-20-17-12-14(19(24)21(20)26-2)5-3-4-6-15(22)9-7-13-8-10-18(23)16(17)11-13/h8,10-12,15,22-24H,3-7,9H2,1-2H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBGBAZQAEOWGFT-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C=C(CCCCC(CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C=C(CCCC[C@H](CCC3=CC2=C(C=C3)O)O)C(=C1OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955239 | |

| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33606-81-4 | |

| Record name | (9R)-16,17-Dimethoxytricyclo[12.3.1.12,6]nonadeca-1(18),2,4,6(19),14,16-hexaene-3,9,15-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33606-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Myricanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033606814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16,17-Dimethoxytricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,9,15-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does myricanol exert its anti-tumor activity in non-small cell lung carcinoma?

A1: this compound has been shown to induce apoptosis (programmed cell death) in lung adenocarcinoma A549 cells both in vitro and in vivo. [] This apoptotic effect is mediated through the modulation of key apoptotic proteins: this compound upregulates the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2. [] Furthermore, this compound inhibits angiogenesis (formation of new blood vessels) by downregulating vascular endothelial growth factor (VEGF) and hypoxia-inducible factor-1α (HIF-1α), essential proteins involved in tumor growth and survival. []

Q2: Can this compound impact vascular smooth muscle cell (VSMC) function? What implications does this have?

A2: Yes, research indicates that this compound can inhibit both the proliferation and migration of VSMCs in vitro, processes stimulated by platelet-derived growth factor-BB (PDGF-BB). [] Mechanistically, this compound achieves this by suppressing the phosphorylation of the PDGF receptor-β (PDGFRβ) and downstream signaling molecules like PLCγ1, Src, and MAPKs. [] Additionally, this compound inhibits the translocation of NF-κB p65, a protein complex involved in inflammation and cell survival. [] These findings suggest this compound's potential in addressing cardiovascular diseases associated with abnormal VSMC activity, such as atherosclerosis and restenosis. In vivo studies have shown this compound can indeed suppress intimal hyperplasia, the thickening of artery walls, following injury in a mouse model. []

Q3: this compound shows promise in addressing tauopathies. What is its mechanism of action in this context?

A3: this compound has demonstrated the ability to lower levels of the microtubule-associated protein tau (MAPT). [, ] This is significant because tau accumulation is a hallmark of several neurodegenerative diseases, most notably Alzheimer's disease. Notably, the naturally occurring (+)-aR,11S-myricanol enantiomer exhibits greater potency in reducing tau levels compared to commercially available (±)-myricanol. [] Further investigation revealed that the (-)-aS,11R-myricanol enantiomer is primarily responsible for this anti-tau activity. [] Studies using stable isotope labeling by amino acids in cell culture (SILAC) coupled with mass spectrometry (MS) proteomic analysis indicated that (-)-aS,11R-myricanol promotes tau degradation through an autophagic mechanism, a process enhanced by inhibiting the mTOR pathway. [] This finding distinguishes this compound from other tau-lowering compounds and positions it as a potential starting point for developing novel therapeutics targeting tau turnover in Alzheimer's disease and other tauopathies.

Q4: Beyond its anticancer and neuroprotective effects, what other biological activities have been reported for this compound?

A4: this compound exhibits a diverse range of biological activities, including:

- Anti-inflammatory activity: this compound has been shown to reduce the production of inflammatory mediators like nitric oxide (NO), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6 in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. []

- Antioxidant activity: this compound demonstrates potent radical scavenging activity, as evidenced by DPPH radical scavenging assays. []

- Antibacterial activity: Certain this compound derivatives, such as this compound-9-acetate, show modest antibacterial activity against Streptococcus pyogenes and Staphylococcus aureus. []

- Inhibition of type III secretion system: this compound inhibits the type III secretion system (T3SS) in Salmonella Typhimurium. [] This system is crucial for bacterial pathogenesis, allowing the injection of effector proteins into host cells. This compound achieves this inhibition by binding to the transcriptional regulator HilD and disrupting its DNA-binding activity, thereby suppressing the expression of SPI-1 genes essential for T3SS function. []

Q5: Does this compound affect skeletal muscle?

A5: Research suggests that this compound can modulate skeletal muscle function. It has been shown to rescue dexamethasone-induced muscle dysfunction by activating sirtuin 1 (SIRT1). [] Additionally, this compound can alleviate high-fat diet-induced obesity and insulin resistance by influencing the crosstalk between skeletal muscle and adipose tissue. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound possesses the molecular formula C21H26O3 and a molecular weight of 326.43 g/mol. []

Q7: What spectroscopic techniques are helpful in characterizing the structure of this compound and its derivatives?

A7: Various spectroscopic methods are employed for the structural elucidation of this compound and its derivatives. These include:

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1D and 2D NMR techniques, such as 1H-NMR, 13C-NMR, COSY, HETCOR, INEPT, HMQC, and HMBC, are invaluable for determining the connectivity and stereochemistry of this compound. [, , ]

- Infrared (IR) spectroscopy: IR spectroscopy provides information about the functional groups present in this compound, such as hydroxyl and carbonyl groups. []

- Mass spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular weight and formula of this compound and its derivatives. [, ]

- Ultraviolet-visible (UV) spectroscopy: UV spectroscopy helps identify conjugated systems and aromatic rings within the this compound structure. []

- X-ray crystallography: X-ray crystallography has been instrumental in confirming the absolute configuration and conformation of this compound. [, ]

Q8: Has the stereochemistry of this compound been investigated?

A8: Yes, this compound exists as a mixture of enantiomers due to the presence of chiral centers within its structure. The absolute configuration of (+)-aR,11S-myricanol and (-)-aS,11R-myricanol has been determined through X-ray crystallography and chemical derivatization studies. [] The (+)-aR,11S-myricanol and (-)-aS,11R-myricanol enantiomers exhibit distinct biological activities, with the latter being primarily responsible for the observed anti-tau effects. [, ]

Q9: How do structural modifications of this compound affect its biological activity?

A9: Chemical modifications to the this compound scaffold have been explored to investigate structure-activity relationships and potentially enhance its biological properties. For instance:

- Esterification: this compound-9-acetate, a derivative formed by acetylation of the hydroxyl group at position 9, exhibits enhanced anti-cancer activity compared to the parent this compound. [] It induces ROS-dependent mitochondrial-mediated apoptosis in MCF-7 breast cancer cells. []

- Etherification: Introduction of a 5-fluorobenzyloxy ether group at the OH(5) position of this compound yields 5FEM, a derivative that demonstrates significant growth inhibitory effects against HL-60 leukemia cells. [] 5FEM induces G2/M cell cycle arrest and modulates the expression of key apoptotic genes, suggesting its potential as an antitumor agent. []

- Glycosylation: this compound glycosides, such as this compound 5-O-β-D-(6'-O-galloyl)-glucopyranoside, have been isolated from natural sources. [] These glycosides often exhibit distinct biological activities compared to the aglycone, highlighting the impact of glycosylation on this compound's properties.

Q10: What are the challenges associated with the synthesis of this compound and its analogues?

A10: The synthesis of this compound presents considerable synthetic challenges due to the inherent strain associated with its [7.0]-metacyclophane structure, characterized by a strained 1,7-diarylheptanoid system with a bent biphenyl moiety. [, , ] Constructing this strained macrocycle requires carefully orchestrated synthetic steps to overcome unfavorable ring strain and achieve the desired regio- and stereoselectivity. Several synthetic routes have been developed, employing strategies such as:

- Cross-metathesis reactions: These reactions allow for the formation of the linear diarylheptanoid precursor, which can then undergo subsequent cyclization. [, ]

- Suzuki-Miyaura coupling reactions: This versatile cross-coupling reaction is utilized to assemble the diarylheptanoid framework, often followed by a ring-closing step. []

- Oxidative coupling reactions: While less common, oxidative coupling strategies have been explored to construct the biaryl core of this compound. []

- Photochemical reactions: Photochemical approaches, involving the irradiation of suitable precursors, have also been investigated for the synthesis of this compound derivatives. []

Q11: What analytical methods are employed for the detection and quantification of this compound in plant extracts and biological samples?

A11: Various analytical techniques are utilized to detect, quantify, and characterize this compound, including:

- High-performance liquid chromatography (HPLC): HPLC, often coupled with ultraviolet (UV) detection at a specific wavelength (e.g., 254 nm), is widely used to separate and quantify this compound in plant extracts and biological samples. [] Different stationary phases, such as C18 columns, are employed based on the polarity and separation requirements.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。